molecular formula C17H18NNaO9S B14465800 Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt CAS No. 68016-07-9

Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt

Cat. No.: B14465800
CAS No.: 68016-07-9
M. Wt: 435.4 g/mol
InChI Key: FLUHPABUEFAKIV-UHFFFAOYSA-M
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Description

Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt is a complex organic compound. It belongs to the class of pyridinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridinium ring, a carboxylic acid group, and a hydroxysulfomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt typically involves multiple steps. The process begins with the preparation of the pyridinium ring, followed by the introduction of the carboxylic acid group and the hydroxysulfomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyridinium, 3-carboxy-1-(2-hydroxy-3-(4-(hydroxysulfomethyl)-2-methoxyphenoxy)propyl)-, inner salt, monosodium salt include other pyridinium salts with different substituents on the pyridinium ring. Examples include:

  • Pyridinium chlorochromate
  • Pyridinium bromide
  • Pyridinium iodide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

68016-07-9

Molecular Formula

C17H18NNaO9S

Molecular Weight

435.4 g/mol

IUPAC Name

sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]-2-methoxyphenoxy]propyl]pyridin-1-ium-3-carboxylate

InChI

InChI=1S/C17H19NO9S.Na/c1-26-15-7-11(17(22)28(23,24)25)4-5-14(15)27-10-13(19)9-18-6-2-3-12(8-18)16(20)21;/h2-8,13,17,19,22H,9-10H2,1H3,(H-,20,21,23,24,25);/q;+1/p-1

InChI Key

FLUHPABUEFAKIV-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)C(O)S(=O)(=O)[O-])OCC(C[N+]2=CC=CC(=C2)C(=O)[O-])O.[Na+]

Origin of Product

United States

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